molecular formula C25H25N3O3 B11221674 2-(2-methoxyethyl)-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11221674
M. Wt: 415.5 g/mol
InChI Key: CWOUWRQGRHFYNB-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines elements of isoquinoline and carbazole, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.

    Introduction of the Carbazole Moiety: The carbazole unit can be introduced via a Buchwald-Hartwig coupling reaction, where an aryl halide reacts with an amine in the presence of a palladium catalyst.

    Functionalization of the Side Chains: The methoxyethyl group can be introduced through an alkylation reaction, while the carboxamide group can be formed via an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol or amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where isoquinoline and carbazole derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroisoquinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined isoquinoline and carbazole structure, which may confer unique chemical and biological properties not found in simpler derivatives. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)isoquinoline-4-carboxamide

InChI

InChI=1S/C25H25N3O3/c1-31-14-13-28-15-20(16-7-2-3-9-19(16)25(28)30)24(29)27-22-12-6-10-18-17-8-4-5-11-21(17)26-23(18)22/h2-5,7-9,11,15,22,26H,6,10,12-14H2,1H3,(H,27,29)

InChI Key

CWOUWRQGRHFYNB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCCC4=C3NC5=CC=CC=C45

Origin of Product

United States

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